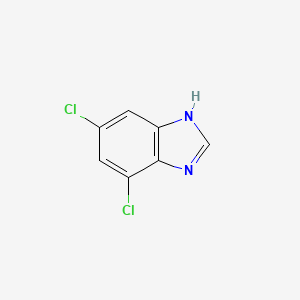

4,6-dichloro-1H-benzimidazole

Description

Structure

3D Structure

Propriétés

IUPAC Name |

4,6-dichloro-1H-benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2N2/c8-4-1-5(9)7-6(2-4)10-3-11-7/h1-3H,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXODJLJFIYQDEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NC=N2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4,6 Dichloro 1h Benzimidazole and Its Analogs

Strategies for Benzimidazole (B57391) Core Formation with Halogenated Precursors

The construction of the 4,6-dichlorobenzimidazole framework predominantly relies on cyclization reactions that form the imidazole (B134444) ring onto a pre-halogenated benzene (B151609) derivative. The most common and versatile starting material for this purpose is 4,6-dichloro-1,2-phenylenediamine. This approach ensures the precise placement of the chloro substituents on the final benzimidazole product.

A primary and widely adopted method for synthesizing the benzimidazole ring is the condensation of an o-phenylenediamine (B120857) with a one-carbon electrophile. researchgate.net For the synthesis of 4,6-dichloro-1H-benzimidazole and its 2-substituted analogs, 4,6-dichloro-1,2-phenylenediamine serves as the key precursor. This diamine is reacted with various carbonyl-containing compounds, which provide the C2 carbon of the imidazole ring.

The reaction of halogenated o-phenylenediamines with a variety of carbonyl compounds is a direct route to 2-substituted benzimidazoles. The choice of the carbonyl reactant directly determines the substituent at the 2-position of the resulting benzimidazole.

Carboxylic Acids: Direct condensation with carboxylic acids typically requires high temperatures and often the presence of a strong acid to facilitate dehydration. researchgate.netijrar.org

Aldehydes: The reaction with aldehydes is one of the most common methods. researchgate.net It generally proceeds via the formation of a Schiff base intermediate, which then undergoes cyclization and subsequent oxidation to form the aromatic benzimidazole ring. researchgate.net This oxidation can occur via air or through the addition of a specific oxidizing agent.

Esters, Nitriles, and Orthoesters: These functional groups also serve as effective one-carbon sources for cyclization with o-phenylenediamines, although reaction conditions may vary in terms of temperature and the need for catalytic activation. ijrar.org

The following table summarizes the condensation reactions between a halogenated o-phenylenediamine and various carbonyl compounds.

| Carbonyl Reactant | Resulting 2-Substituent | Typical Conditions |

| Formic Acid | -H (unsubstituted) | Heating, often with mineral acid |

| Aromatic Aldehyde | -Aryl group | Mild to moderate heating, may require an oxidant |

| Acetic Acid | -Methyl group | High temperature, acid catalyst (e.g., PPA) |

| Benzonitrile | -Phenyl group | Strong acid catalysis, high temperature |

| Triethyl Orthoformate | -H (unsubstituted) | Heating, often with an acid catalyst |

To improve reaction efficiency, reduce reaction times, and achieve milder conditions, various catalytic systems have been developed for the synthesis of benzimidazoles. These can be broadly categorized into metal-based, acid-catalyzed, and oxidative systems.

Transition metals are widely employed as catalysts in benzimidazole synthesis, where they can activate the reactants and facilitate the key bond-forming steps. nih.gov

Lewis Acid Catalysis: Metals like zinc can function as Lewis acids, activating the carbonyl group of an aldehyde or other reactant, making it more susceptible to nucleophilic attack by the amino group of the o-phenylenediamine. organic-chemistry.org

Cross-Coupling Reactions: Palladium and copper catalysts are instrumental in modern synthetic methods that can involve C-N bond formation through cross-coupling mechanisms. researchgate.net For instance, a copper-catalyzed, one-pot, three-component reaction of 2-haloanilines, aldehydes, and sodium azide (B81097) can yield benzimidazoles. organic-chemistry.org Copper catalysts, including CuI and Cu2O, have proven effective in facilitating the intramolecular N-arylation required for cyclization. organic-chemistry.orgbeilstein-journals.org

| Metal Catalyst | Reactants | Role of Catalyst |

| Zinc-based catalysts | o-phenylenediamines, N-substituted formamides | Lewis acid activation of C1 source |

| Copper (CuI, Cu2O) | 2-haloanilines, aldehydes, nitrogen source | Catalyzes C-N bond formation for cyclization |

| Palladium complexes | Aryl sulfides, alkynes (for related heterocycles) | Catalyzes annulation reactions |

| Cobalt nanocomposites | Phenylenediamines, aldehydes | Catalyzes dehydrogenation of the intermediate |

Acid catalysis is a classical and highly effective strategy for promoting the condensation and subsequent dehydrative cyclization of o-phenylenediamines with carbonyl compounds. rsc.org The acid protonates the carbonyl oxygen, enhancing its electrophilicity and facilitating the initial nucleophilic attack by the diamine.

Mineral Acids: Strong acids like HCl are often used, particularly in reactions involving less reactive carbonyl partners. organic-chemistry.org

Polyphosphoric Acid (PPA): PPA is a highly effective reagent that serves as both an acid catalyst and a powerful dehydrating agent, often used for reactions with carboxylic acids at elevated temperatures.

p-Toluenesulfonic Acid (p-TsOH): This is a versatile and commonly used solid organic acid catalyst that is effective for promoting the condensation of diamines with aldehydes and β-dicarbonyl compounds. nih.govacs.orgrsc.org It is appreciated for its efficiency under relatively mild and sometimes solvent-free conditions. nih.govrsc.org

Heterogeneous Catalysts: Solid acid catalysts, such as alumina-sulfuric acid or methanesulfonic acid-silica, offer advantages like simplified product isolation and catalyst recyclability. rsc.org

| Acid Catalyst | Reactants | Conditions | Advantage |

| p-Toluenesulfonic acid (p-TsOH) | o-phenylenediamines, aldehydes | Grinding, solvent-free | High efficiency, simple work-up nih.govrsc.org |

| Ammonium Chloride (NH4Cl) | 2-nitroamines, formic acid | One-pot reduction/cyclization | Wide functional group tolerance organic-chemistry.org |

| Mineral Acids (e.g., HCl) | o-phenylenediamines, aldehydes | Room temperature | Short reaction times, easy isolation organic-chemistry.org |

| Polyphosphoric Acid (PPA) | o-phenylenediamines, carboxylic acids | High temperature | Effective for less reactive carbonyls |

The condensation of o-phenylenediamines with aldehydes initially forms a 1,2-disubstituted-2,3-dihydro-1H-benzimidazole intermediate. A subsequent oxidation step is required to aromatize this intermediate to the final benzimidazole product. While this can sometimes be achieved by atmospheric oxygen, the use of specific oxidative reagents often leads to higher yields and cleaner reactions. researchgate.net

Hydrogen Peroxide (H2O2): In the presence of an acid like HCl, H2O2 serves as an efficient and clean oxidant for the synthesis of 2-arylbenzimidazoles from phenylenediamines and aldehydes at room temperature. organic-chemistry.org

Hypervalent Iodine: Reagents such as iodobenzene (B50100) diacetate can act as mild oxidants to facilitate the cyclization under gentle conditions, resulting in high yields and short reaction times. organic-chemistry.org

Sodium Metabisulfite (Na2S2O5): This reagent has been successfully used as the oxidative agent in the condensation of 4-chloro-o-phenylenediamine with various aromatic aldehydes to produce the corresponding 6-chloro-1H-benzimidazole derivatives. rsc.org

| Oxidative Reagent | Reactants | Conditions | Key Feature |

| Sodium Metabisulfite | 4-chloro-o-phenylenediamine, aromatic aldehydes | Condensation reaction | Effective for synthesis of 6-chloro-1H-benzimidazoles rsc.org |

| Hydrogen Peroxide (H2O2) | o-phenylenediamines, aldehydes | In acid (HCl) at room temperature | Simple, high-yield procedure organic-chemistry.org |

| Hypervalent Iodine | o-phenylenediamines, aldehydes | Mild conditions | Short reaction times, high yields organic-chemistry.org |

Catalytic Approaches in Condensation Reactions

Cyclization Pathways from Halogenated Nitroanilines and Amidines

A primary and versatile route to benzimidazoles involves the reductive cyclization of ortho-nitroanilines. This method is adaptable for creating the this compound core by starting with 3,5-dichloro-2-nitroaniline. The process typically involves the reduction of the nitro group to an amine, which then condenses with a one-carbon synthon, such as an aldehyde or formic acid, to form the imidazole ring. researcher.lifeorganic-chemistry.org

A highly efficient one-step method utilizes sodium dithionite (B78146) (Na₂S₂O₄) to reduce the nitro group in the presence of an aldehyde. researcher.lifeorganic-chemistry.org This approach is noted for its compatibility with a wide range of functional groups on the aldehyde, allowing for diverse substitutions at the 2-position of the benzimidazole ring. researcher.lifeorganic-chemistry.org The reaction proceeds by heating the halogenated o-nitroaniline and the aldehyde with Na₂S₂O₄ in a solvent like ethanol. researcher.lifeorganic-chemistry.org Similarly, a combination of zinc dust and sodium bisulfite (NaHSO₃) in water has been demonstrated as an effective system for this reductive cyclocondensation, offering a green chemistry approach. pcbiochemres.com

Another established pathway is the intramolecular N-arylation of amidines. In this strategy, an appropriately substituted N-aryl amidine undergoes cyclization, often mediated by a strong base like potassium hydroxide (B78521) in DMSO at elevated temperatures, to yield the benzimidazole product. organic-chemistry.org For the synthesis of this compound, this would necessitate starting with an amidine derived from 3,5-dichloroaniline.

| Starting Material | Reagents | Key Features | Product Type |

| Halogenated o-nitroaniline & Aldehyde | Na₂S₂O₄ | One-pot synthesis, broad functional group tolerance. researcher.lifeorganic-chemistry.org | 2-Substituted benzimidazoles |

| Halogenated o-nitroaniline & Aldehyde | Zn / NaHSO₃ in water | Environmentally friendly, chemoselective reduction. pcbiochemres.com | 2-Substituted benzimidazoles |

| Halogenated o-nitroaniline | Formic acid, Fe powder, NH₄Cl | High-yielding conversion, rapid reaction. organic-chemistry.org | 2H-Benzimidazoles |

| N-Aryl amidine (from halogenated aniline) | KOH / DMSO | Transition-metal-free, good yields. organic-chemistry.org | Substituted benzimidazoles |

Photochemical and Electrochemical Cyclization Strategies

Modern synthetic chemistry has embraced photochemical and electrochemical methods for their green credentials and unique reactivity.

Photochemical cyclization offers a pathway to benzimidazoles under mild conditions. One reported method involves the condensation of o-phenylenediamine with benzyl (B1604629) alcohols, catalyzed by a heterogeneous photocatalyst (W–ZnO@NH₂–CBB) under UV-visible light irradiation. rsc.org This process utilizes air as a plentiful and low-cost oxidant and proceeds through a radical mechanism. rsc.org Applying this to a halogenated o-phenylenediamine, such as 4,6-dichloro-1,2-phenylenediamine, would be a potential route to the target compound.

Electrochemical synthesis provides an alternative, oxidant-free, and often transition-metal-free approach. rsc.orgrsc.orgacs.org Dehydrogenative cyclization of N-aryl amidines can be achieved electrochemically to form 2-substituted benzimidazoles. researchgate.net Another electrochemical strategy involves the reductive cyclization of o-nitroanilines. rsc.org This process uses an undivided cell under constant current, proceeding through a tandem nitro reduction, C(sp³)–H amination, and condensation sequence to afford fused benzimidazoles in high yields. rsc.org These electrochemical methods are characterized by their mild conditions and high efficiency. acs.org

| Method | Catalyst/Mediator | Key Features | Starting Materials |

| Photochemical | W–ZnO@NH₂–CBB | Green synthesis, uses air as oxidant, radical mechanism. rsc.org | o-phenylenediamine, Benzyl alcohol |

| Electrochemical | - (Electrode) | Transition-metal and oxidant-free, mild conditions. rsc.orgrsc.orgacs.org | N-aryl amidines |

| Electrochemical | - (Electrode) | Reductive cyclization, one-pot, high yields. rsc.org | o-nitroanilines |

Rearrangement Reactions of Heterocyclic Compounds (e.g., Quinoxaline (B1680401), Triazole Derivatives)

Rearrangement reactions of pre-existing heterocyclic systems provide another avenue for the synthesis of the benzimidazole core.

Quinoxaline-Benzimidazole Rearrangement: This transformation, sometimes referred to as the Mamedov heterocycle rearrangement, involves the conversion of a quinoxaline derivative into a benzimidazole. rsc.orgrsc.org For instance, the reaction of certain quinoxalin-2(1H)-one derivatives can lead to the formation of a benzimidazole ring, where the substituents on the benzene ring of the quinoxaline are transferred to the resulting benzimidazole. rsc.org The reaction of quinoxaline-based podands with benzene-1,2-diamine can also proceed via this rearrangement to form benzimidazole-based podands. researchgate.netpleiades.online

Triazole Rearrangement (Dimroth Rearrangement): The Dimroth rearrangement is a well-known reaction in which endocyclic and exocyclic nitrogen atoms switch places within certain 1,2,3-triazole rings. wikipedia.org This reaction typically occurs under thermal conditions, such as boiling in pyridine. wikipedia.org While direct application to this compound synthesis is less common, the principle of ring-opening to a diazo intermediate followed by recyclization is a powerful tool in heterocyclic chemistry. wikipedia.org This strategy has been employed to transform 1,2,3-triazoles into various nitrogen-rich heterocyclic compounds. rsc.org Hybrid molecules containing both benzimidazole and 1,2,4-triazole (B32235) moieties are also of significant interest, though they are often synthesized through stepwise construction rather than a direct rearrangement of one ring system into the other. acs.orgacs.orgnih.gov

Post-Cyclization Functionalization and Derivatization of the this compound Scaffold

Once the this compound core is synthesized, its chemical properties can be further tuned through substitution reactions on both the benzene and imidazole rings.

Substitution Reactions on the Benzene and Imidazole Rings

The two chlorine atoms on the benzene ring of this compound are susceptible to nucleophilic aromatic substitution (SₙAr). The electron-withdrawing nature of the fused imidazole ring activates the benzene ring towards attack by nucleophiles. The precise regioselectivity of this substitution can be influenced by the reaction conditions and the nature of the nucleophile. Generally, the chlorine atom at the C-4 position is considered more activated towards nucleophilic attack due to its ortho relationship to the imidazole nitrogen. However, mixtures of products can occur. A wide range of nucleophiles, including amines, alkoxides, and thiolates, can be used to displace the chloro substituents, providing a route to a diverse library of functionalized benzimidazoles.

Intramolecular SₙAr reactions have also been reported where a nucleophile tethered to the imidazole nitrogen displaces an ortho-nitro group, a process that highlights the activation of the benzene ring for such transformations. nih.gov

The imidazole portion of the benzimidazole scaffold contains two nitrogen atoms, offering sites for electrophilic attack. The N-H of the imidazole ring is readily substituted.

N-Substitution: Alkylation or acylation at the N-1 position is a common derivatization strategy. acs.org This is typically achieved by treating the this compound with an alkyl or acyl halide in the presence of a base, such as potassium carbonate. nih.gov This modification is crucial as it can significantly influence the biological properties and lipophilicity of the molecule. acs.org

Alkylation and Quaternization of Benzimidazole Nitrogen Atoms

The nitrogen atoms of the benzimidazole ring are key sites for synthetic modification. Direct alkylation of the N-H bond is a common strategy to introduce a variety of substituents, which can significantly alter the compound's physical, chemical, and biological properties.

Alkylation: The N-alkylation of benzimidazoles, including chloro-substituted derivatives, is typically achieved by treating the parent heterocycle with an alkylating agent in the presence of a base. The base deprotonates the acidic N-H proton of the imidazole ring to form a benzimidazolide (B1237168) anion, which then acts as a nucleophile. Common bases include potassium carbonate (K2CO3) and sodium hydride (NaH), with the reaction often carried out in polar aprotic solvents like acetonitrile (B52724) or dimethylformamide (DMF) nih.gov. The reaction of 6-chloro-1H-benzimidazole derivatives with various substituted halides using potassium carbonate is a well-established method rsc.org. This process results in the formation of N-1 substituted benzimidazoles. Due to the tautomerism in unsymmetrically substituted benzimidazoles like this compound, N-alkylation can lead to a mixture of two constitutional isomers (alkylation at N-1 vs. N-3).

| Reagent System | Substrate Example | Product Type | Solvent | Ref. |

| Alkyl halide, K2CO3 | 6-chloro-1H-benzimidazole | N-1 alkylated benzimidazole | Acetonitrile | nih.govrsc.org |

| Alkyl halide, NaH | 1H-benzimidazole | N-1 alkylated benzimidazole | DMF |

Quaternization: Following initial N-alkylation, the remaining sp2-hybridized nitrogen atom can undergo a second alkylation to form a positively charged benzimidazolium salt. This process is known as quaternization. The reaction generally requires more forcing conditions than the first alkylation, such as using an excess of a reactive alkylating agent like methyl iodide and heating the reaction mixture, sometimes under pressure lew.roresearchgate.net. The quaternization of N-methyl phenyl-benzimidazole azomethines with methyl iodide has been successfully carried out under pressure to yield polar benzimidazolium salts lew.roresearchgate.net. This transformation converts the neutral benzimidazole into a cationic species, significantly changing its electronic properties and solubility.

| Starting Material | Alkylating Agent | Conditions | Product | Ref. |

| N-methyl benzimidazole | Methyl Iodide (excess) | Heat, Pressure | 1,3-Dimethylbenzimidazolium Iodide | lew.roresearchgate.net |

Oxidation Chemistry and Reduction Chemistry

Oxidation Chemistry: The benzimidazole ring system can undergo oxidation, particularly at the tertiary nitrogen atom, to form benzimidazole N-oxides. This transformation is a common reaction for nitrogen-containing heterocycles and introduces a new functional group that can be used for further synthetic modifications nih.govdcu.ie. The synthesis of heterocyclic N-oxides is typically achieved using oxidizing agents such as peroxy acids (e.g., meta-chloroperoxybenzoic acid, m-CPBA) or a combination of hydrogen peroxide and a catalyst thieme-connect.dersc.org. The resulting N-oxide introduces a formal positive charge on the nitrogen and a negative charge on the oxygen, altering the electron distribution of the ring and its reactivity towards both electrophiles and nucleophiles.

Reduction Chemistry: Catalytic hydrogenation is a primary method for the reduction of benzimidazole derivatives. While the aromatic benzimidazole core is relatively stable, substituents on the ring can be readily reduced. For instance, the nitro-reductive cyclization to form the benzimidazole ring itself is a key synthetic step involving the reduction of a nitro group, often with catalysts like palladium on carbon (Pd/C) and hydrogen gas (H2) or transfer hydrogenation reagents researchgate.net. When applying catalytic hydrogenation to halogenated systems like this compound, care must be taken to avoid dehalogenation. The reduction of substrates containing chloro-aryl groups using H2 and a palladium catalyst can lead to a mixture of products, including desired products from alkene reduction (if present) and undesired dechlorinated byproducts reddit.com. The choice of catalyst, solvent, and additives can influence the selectivity of the reduction.

| Reaction Type | Substrate Type | Reagent/Catalyst | Potential Outcome | Ref. |

| Oxidation | Benzimidazole | m-CPBA or H2O2 | Benzimidazole N-oxide | thieme-connect.de |

| Reduction | Chloro-aryl group | H2, Pd/C | Dechlorination | reddit.com |

| Reduction | Nitro-aryl group | H2, Pd/C or SnCl2 | Amino-aryl group | researchgate.net |

Chemical Modifications of Side Chains

Functional groups attached to the this compound core can be chemically modified to build more complex molecules.

Carboxamide Formation: If a carboxylic acid side chain is present on the benzimidazole scaffold, it can be converted into a carboxamide. This is a robust and widely used reaction in medicinal chemistry. The standard procedure involves activating the carboxylic acid, for example by converting it to an acyl chloride using thionyl chloride (SOCl2) or oxalyl chloride. This activated intermediate is then reacted with a primary or secondary amine to form the amide bond nih.gov. Alternatively, peptide coupling reagents can be used to directly form the amide bond from the carboxylic acid and amine, avoiding the need for the acyl chloride intermediate. This method has been used to synthesize a variety of 1H-benzimidazolyl isoxazole-4-carboxamide derivatives researchgate.net.

Hydroxymethylation: The introduction of a hydroxymethyl (-CH2OH) group can be achieved through various methods. For N-H bonds, a reaction with formaldehyde (B43269) (CH2O) under basic or neutral conditions can install a hydroxymethyl group on the nitrogen atom. This reaction is a general method for the functionalization of amines and amides.

Trifluoromethylation: The trifluoromethyl (-CF3) group is of significant interest due to its ability to modulate electronic properties and metabolic stability. Direct C-H trifluoromethylation of the benzimidazole ring has been achieved using photoredox catalysis. For instance, a method for the selective C-H trifluoromethylation at the C4 position of benzimidazoles has been developed using Togni's reagent as the CF3 source and an iridium-based photocatalyst under visible light irradiation rsc.org. This approach allows for the late-stage introduction of a trifluoromethyl group onto the heteroaromatic core under mild conditions nih.gov.

| Modification | Functional Group | Reagents | Product Feature | Ref. |

| Carboxamide Formation | Carboxylic Acid | SOCl2, then Amine | Amide Linkage | researchgate.netnih.gov |

| Trifluoromethylation | Arene C-H bond | Togni's Reagent, Photocatalyst | C-CF3 bond | rsc.org |

Tautomerism and Annular Tautomerism within the Benzimidazole Framework

Benzimidazoles that are unsubstituted on a nitrogen atom, such as this compound, exist as a mixture of two rapidly interconverting tautomers. This phenomenon is known as annular tautomerism, where the proton on the imidazole nitrogen migrates between the two nitrogen atoms (N1 and N3).

In a symmetrically substituted benzimidazole (e.g., 5,6-dichloro-1H-benzimidazole), the two tautomers are identical. However, for an unsymmetrically substituted derivative like this compound, the tautomeric equilibrium is between this compound and 5,7-dichloro-1H-benzimidazole. These two forms are distinct constitutional isomers. In solution at room temperature, the proton exchange is typically so fast that spectroscopic methods like NMR show averaged signals for the symmetrically related carbon and hydrogen atoms. The position of this equilibrium can be influenced by the solvent, temperature, and the electronic nature of the substituents. The study of tautomerism is crucial as the two different tautomers can exhibit different binding affinities to biological targets. Methods like dynamic NMR and 15N-NMR spectroscopy are powerful tools for investigating the kinetics and thermodynamics of this tautomeric exchange. When the N-H proton is replaced by another group (e.g., through alkylation), the tautomerism is "blocked," and a single, fixed isomer is obtained.

Advanced Spectroscopic Characterization Methodologies for 4,6 Dichloro 1h Benzimidazole

Vibrational Spectroscopy for Molecular Structure and Bonding

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between its vibrational energy levels. The resulting spectrum provides detailed information about the functional groups and bonding within the 4,6-dichloro-1H-benzimidazole molecule. The vibrational modes of the benzimidazole (B57391) ring and the influence of the chloro substituents are of particular interest.

Key vibrational frequencies for benzimidazole derivatives typically include N-H stretching, C-H stretching, C=N stretching, C=C stretching of the benzene (B151609) ring, and various in-plane and out-of-plane bending vibrations rsc.org. The presence of chlorine atoms at the 4 and 6 positions is expected to influence the positions of these bands due to electronic and mass effects.

Detailed Research Findings:

The FTIR spectrum of a benzimidazole derivative is characterized by several key absorption bands. The N-H stretching vibration of the imidazole (B134444) ring typically appears as a broad band in the region of 3200-2800 cm⁻¹ researchgate.net. Aromatic C-H stretching vibrations are generally observed between 3100 and 3000 cm⁻¹. The stretching vibrations of the C=N and C=C bonds within the fused ring system are found in the 1650-1450 cm⁻¹ region. The C-Cl stretching vibrations for chloro-substituted benzenes typically occur in the 1100-600 cm⁻¹ range.

Interactive Data Table: Expected FTIR Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Notes |

| N-H Stretch | 3200-2800 | Broad band, characteristic of the imidazole NH group. |

| Aromatic C-H Stretch | 3100-3000 | Sharp, medium intensity bands. |

| C=N Stretch | 1630-1590 | Strong intensity, part of the heterocyclic ring vibration. |

| C=C Stretch (Aromatic) | 1600-1450 | Multiple bands of varying intensity. |

| N-H In-plane Bend | 1550-1480 | Medium to strong intensity. |

| C-H In-plane Bend | 1300-1000 | Several bands of weak to medium intensity. |

| C-Cl Stretch | 1100-600 | Strong intensity bands, influenced by the substitution pattern. |

| C-H Out-of-plane Bend | 900-675 | Strong intensity bands, characteristic of the aromatic substitution pattern. |

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly useful for observing non-polar bonds and symmetric vibrations, which may be weak or absent in the FTIR spectrum. For this compound, FT-Raman can provide additional details about the vibrations of the carbon skeleton and the C-Cl bonds.

Detailed Research Findings:

The Raman spectra of benzimidazole derivatives are characterized by strong bands corresponding to the ring stretching modes researchgate.net. The symmetric vibrations of the benzene and imidazole rings are typically prominent. The position of the C-Cl stretching vibrations in the Raman spectrum can provide confirmatory evidence for the substitution pattern. Due to the centrosymmetric nature of some vibrations, certain modes may be exclusively Raman active.

Specific experimental FT-Raman data for this compound is limited in the available literature. However, a theoretical study on a similar molecule, 1,3-dichloro-1,3-diazetidine-2,4-dione, highlights the use of computational methods to predict Raman intensities and assign vibrational modes nih.gov.

Interactive Data Table: Expected FT-Raman Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Notes |

| Aromatic C-H Stretch | 3100-3000 | Generally weaker than in FTIR. |

| Ring Stretching (Breathing) | 1600-1400 | Strong, characteristic bands for the fused ring system. |

| C-Cl Symmetric Stretch | 800-600 | Potentially strong and sharp band. |

| Ring Deformation Modes | Below 1000 | Various bands corresponding to in-plane and out-of-plane deformations. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Environment Analysis

NMR spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information about the number, type, and connectivity of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by the electron density around it, while the coupling constants (J) reveal information about neighboring protons.

Detailed Research Findings:

For this compound, the ¹H NMR spectrum is expected to show signals for the N-H proton and the aromatic protons on the benzene ring. The N-H proton typically appears as a broad singlet at a downfield chemical shift (often >10 ppm) due to its acidic nature and potential for hydrogen bonding rsc.org. The two remaining aromatic protons, H-5 and H-7, would likely appear as singlets or very closely coupled doublets, depending on the magnitude of the long-range coupling. The electron-withdrawing effect of the chlorine atoms would deshield these protons, causing them to resonate at a lower field compared to unsubstituted benzimidazole.

While a specific spectrum for this compound is not provided in the search results, data for other substituted benzimidazoles can be used for comparison. For example, in 2-(4-chlorophenyl)-1H-benzimidazole, the benzimidazole protons appear as a multiplet in the range of 7.23-7.65 ppm in DMSO-d₆ rsc.org.

Interactive Data Table: Expected ¹H NMR Chemical Shifts for this compound

| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

| N-H | >10 | Broad Singlet | Chemical shift is solvent and concentration dependent. |

| H-2 | ~8.2 | Singlet | Position can vary with substitution at the 2-position (unsubstituted in this case). |

| H-5 | 7.4 - 7.8 | Singlet or Doublet | Deshielded by the adjacent chlorine atom at C-6. |

| H-7 | 7.2 - 7.6 | Singlet or Doublet | Deshielded by the adjacent chlorine atom at C-4. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment.

Detailed Research Findings:

The ¹³C NMR spectrum of this compound is expected to show signals for the seven unique carbon atoms in the molecule. The chemical shifts of the carbons in the benzene ring will be significantly affected by the two chlorine substituents. The carbons directly attached to the chlorine atoms (C-4 and C-6) will experience a downfield shift due to the electronegativity of chlorine. The other carbons in the benzene ring will also show shifts predictable by substituent effect calculations. The carbons of the imidazole ring (C-2, C-3a, and C-7a) will also have characteristic chemical shifts.

For comparison, the ¹³C NMR data for 2-(4-chlorophenyl)-1H-benzimidazole shows signals for the benzimidazole carbons in the range of 111-151 ppm rsc.org.

Interactive Data Table: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon | Expected Chemical Shift (δ, ppm) | Notes |

| C-2 | 140-145 | Chemical shift is sensitive to substitution on the nitrogen atoms. |

| C-3a | 130-140 | Quaternary carbon at the ring junction. |

| C-4 | 125-135 | Directly attached to a chlorine atom. |

| C-5 | 115-125 | Influenced by the adjacent chlorine at C-4 and C-6. |

| C-6 | 125-135 | Directly attached to a chlorine atom. |

| C-7 | 110-120 | Influenced by the adjacent chlorine at C-6. |

| C-7a | 135-145 | Quaternary carbon at the ring junction. |

Advanced Two-Dimensional (2D) NMR Techniques (e.g., HSQC, HMBC)

2D NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools for unambiguously assigning ¹H and ¹³C NMR signals and establishing the connectivity within a molecule.

Detailed Research Findings:

An HSQC spectrum of this compound would show correlations between directly bonded protons and carbons. This would allow for the definitive assignment of the signals for C-2/H-2, C-5/H-5, and C-7/H-7.

H-2 and C-3a and C-7a.

H-5 and C-3a, C-4, C-6, and C-7.

H-7 and C-3a, C-4, C-5, and C-7a.

The N-H proton and C-2, C-3a, and C-7a.

These correlations would provide conclusive evidence for the structure of this compound. While specific 2D NMR data for this exact compound is not detailed in the provided search results, the application of these techniques to similar benzimidazole structures is well-established for unambiguous spectral assignment rsc.orgnih.govcolumbia.edu.

Mass Spectrometry for Molecular Identification and Fragmentation Pathways

Mass spectrometry serves as a cornerstone for the definitive identification and structural analysis of this compound. By ionizing the molecule and analyzing the mass-to-charge ratio of the resulting ions, it is possible to determine the molecular weight and deduce the fragmentation patterns, which act as a molecular fingerprint.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection prowess of mass spectrometry. In the analysis of this compound, a dilute solution of the compound is injected into the GC system, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's volatility and affinity for the column's stationary phase.

Upon elution from the GC column, the purified this compound enters the mass spectrometer, where it is typically subjected to electron ionization (EI). The high-energy electrons bombard the molecule, leading to the formation of a molecular ion (M⁺) and a series of fragment ions. The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z).

The mass spectrum of this compound is expected to exhibit a prominent molecular ion peak. Due to the presence of two chlorine atoms, this peak will be accompanied by characteristic isotopic peaks at [M+2]⁺ and [M+4]⁺, with relative intensities dictated by the natural abundance of the ³⁵Cl and ³⁷Cl isotopes (approximately 3:1 ratio for one chlorine atom). The fragmentation of benzimidazole derivatives under electron impact often involves the loss of a molecule of hydrogen cyanide (HCN) from the imidazole ring. journalijdr.com For this compound, characteristic fragmentation pathways would likely involve the sequential loss of chlorine atoms and HCN.

Table 1: Predicted GC-MS Fragmentation Data for this compound

| Fragment Ion | Predicted m/z | Proposed Structure/Loss |

| [M]⁺ | 186/188/190 | Molecular ion |

| [M-Cl]⁺ | 151/153 | Loss of a chlorine atom |

| [M-HCN]⁺ | 159/161/163 | Loss of hydrogen cyanide |

| [M-Cl-HCN]⁺ | 124/126 | Loss of a chlorine atom and hydrogen cyanide |

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile compounds. In the context of this compound, a solution of the analyte is introduced into the ESI source, where a high voltage is applied to the tip of a capillary. This process generates a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte.

ESI-MS typically produces protonated molecules [M+H]⁺ in the positive ion mode or deprotonated molecules [M-H]⁻ in the negative ion mode. Due to its "soft" nature, ESI-MS results in minimal fragmentation, making it an excellent tool for determining the molecular weight of the parent compound with high accuracy. The isotopic pattern resulting from the two chlorine atoms would also be clearly observable in the ESI-MS spectrum. While fragmentation is generally limited, collision-induced dissociation (CID) can be employed in tandem mass spectrometry (MS/MS) experiments to elicit structural information.

Thermogravimetric Analysis coupled with Mass Spectrometry (TG-MS) is a powerful analytical technique that provides information about the thermal stability of a compound and identifies the gaseous products evolved during its decomposition. In a TG-MS experiment, a sample of this compound is heated at a controlled rate in a furnace, and its mass is continuously monitored. The resulting thermogram plots the percentage of mass loss against temperature.

The outlet of the thermogravimetric analyzer is connected to a mass spectrometer, which analyzes the gases evolved at different stages of decomposition. For chlorinated organic compounds, thermal decomposition often leads to the release of hydrogen chloride (HCl) gas. d-nb.infonih.gov Therefore, as this compound is heated, one would expect to observe mass loss corresponding to the evolution of HCl, which would be detected by the mass spectrometer. Other potential decomposition products could include nitrogen oxides and various chlorinated organic fragments, providing a detailed profile of the compound's thermal degradation pathway.

Electronic Spectroscopy for Electronic Transitions and Photophysical Properties

Electronic spectroscopy probes the electronic structure of a molecule by examining the transitions between different electronic energy levels upon the absorption or emission of light. These techniques are instrumental in characterizing the photophysical properties of this compound.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. The absorption of photons promotes electrons from the ground electronic state to higher energy excited states. The UV-Vis spectrum of this compound, like other benzimidazole derivatives, is expected to show characteristic absorption bands corresponding to π-π* transitions within the aromatic system. nih.gov

The position and intensity of these absorption maxima are influenced by the electronic nature of the substituents on the benzimidazole core. The presence of the two chlorine atoms, being electron-withdrawing groups, can induce a shift in the absorption bands compared to the parent 1H-benzimidazole. The spectrum for 1H-benzimidazole in acetonitrile (B52724) shows absorption maxima around 243 nm, 274 nm, and 281 nm. researchgate.net It is anticipated that the absorption spectrum of this compound would exhibit a similar profile, potentially with slight shifts in the peak positions.

Table 2: Representative UV-Vis Absorption Data for Benzimidazole Derivatives

| Compound | Solvent | λmax (nm) |

| 1H-Benzimidazole | Acetonitrile | 243, 274, 281 researchgate.net |

| 2-(p-tolyl)-1H-benzo[d]imidazole | - | 303 nih.gov |

Note: This table provides data for related compounds to illustrate typical absorption ranges for the benzimidazole chromophore.

Fluorescence spectroscopy is a highly sensitive technique that provides information about the emission of light from a molecule after it has been excited to a higher electronic state. Following absorption of a photon, the molecule can relax to the lowest vibrational level of the first excited singlet state and then return to the ground state by emitting a photon. This emitted light is the fluorescence.

Benzimidazole and its derivatives are known to be fluorescent. nih.govresearchgate.net The fluorescence emission spectrum is typically a mirror image of the absorption spectrum and is observed at a longer wavelength (lower energy), a phenomenon known as the Stokes shift. The quantum yield of fluorescence, which is the ratio of the number of photons emitted to the number of photons absorbed, is a key parameter that quantifies the efficiency of the fluorescence process. The fluorescence properties of this compound, including its emission maximum and quantum yield, would be influenced by the chlorine substituents. Halogenation can sometimes lead to a decrease in fluorescence intensity due to the "heavy atom effect," which promotes intersystem crossing to the triplet state. However, the specific effects would need to be determined experimentally. Studies on other halogenated benzimidazole derivatives have shown that they can exhibit significant fluorescence. nih.gov

Table 3: Representative Fluorescence Data for Benzimidazole Derivatives

| Compound | Emission λmax (nm) | Quantum Yield (Φ) |

| 2-(p-tolyl)-1H-benzo[d]imidazole | 350 | - |

| Derivative of 2-(p-tolyl)-1H-benzo[d]imidazole (Probe A-B) | 357 | 0.69 nih.gov |

Note: This table presents data for related fluorescent benzimidazole derivatives to provide an indication of the potential emission properties.

X-ray Diffraction Analysis for Solid-State Crystal Structures

Single-crystal X-ray diffraction (XRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net This method provides definitive evidence of molecular geometry, including bond lengths, bond angles, and torsion angles, as well as intermolecular interactions such as hydrogen bonding and π-π stacking that dictate the crystal packing. researchgate.net

While the specific crystal structure of this compound is not available in the reviewed literature, analysis of closely related benzimidazole derivatives demonstrates the utility of this technique. For instance, the crystal structure of 2-(1H-Benzimidazol-2-yl)-4,6-dichlorophenol, a compound containing a dichlorinated ring system, has been determined. nih.gov The analysis provides a clear picture of its solid-state conformation and the intermolecular forces that stabilize the crystal lattice. nih.gov Such studies are crucial for understanding the physical properties of the material and for structure-based drug design.

An illustrative example of the detailed data obtained from an XRD analysis of a related compound, 2-(1H-Benzimidazol-2-yl)-4,6-dichlorophenol, is presented below. nih.gov

Elemental Analysis (CHN) for Stoichiometric Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This method serves as a crucial check for the purity and stoichiometric accuracy of a synthesized compound. The experimentally determined percentages are compared against the theoretically calculated values based on the compound's molecular formula. A close correlation between the found and calculated values provides strong evidence for the correct empirical and molecular formula. For novel benzimidazole derivatives, elemental analysis is routinely performed to confirm that the desired product has been obtained. nih.govmdpi.com

For this compound, with the molecular formula C₇H₄Cl₂N₂, the theoretical elemental composition can be calculated as follows:

Experimental determination of these values for a synthesized sample of this compound would be expected to yield results in close agreement with this theoretical composition, typically within a ±0.4% margin, thus confirming its stoichiometry.

Chromatographic Methods for Purity Assessment and Reaction Monitoring (e.g., Thin Layer Chromatography)

Chromatographic techniques, particularly Thin Layer Chromatography (TLC), are indispensable tools in synthetic chemistry for rapidly assessing the purity of a compound and for monitoring the progress of a chemical reaction. rsc.orgnih.gov TLC separates compounds based on their differential partitioning between a stationary phase (typically silica (B1680970) gel coated on a plate) and a liquid mobile phase (the eluent or solvent system).

In the synthesis of benzimidazole derivatives, TLC is routinely used to track the consumption of starting materials (e.g., an o-phenylenediamine) and the formation of the benzimidazole product. researchgate.netderpharmachemica.com By spotting the reaction mixture on a TLC plate at different time intervals and developing the plate, a chemist can visually determine when the reaction is complete. nih.gov The purity of the final, isolated product is also initially assessed by TLC; a pure compound should ideally appear as a single spot. nih.gov

The choice of solvent system is critical for achieving good separation. For benzimidazole derivatives, a variety of eluents, typically mixtures of polar and non-polar solvents, are employed. rsc.orgderpharmachemica.comijpbs.com Visualization of the separated spots on the TLC plate is commonly achieved using ultraviolet (UV) light, as benzimidazoles are often UV-active. nih.gov Alternatively, chemical staining agents can be used, such as iodine vapor or specific color-forming reagents like p-anisaldehyde or 2-trichloromethylbenzimidazole (TCMB), which can react with the compounds to produce colored spots. nih.govnih.govjistox.in

Commonly used TLC solvent systems for the analysis of benzimidazole derivatives include:

Theoretical and Computational Investigations of 4,6 Dichloro 1h Benzimidazole

Quantum Chemical Calculations: Principles and Applications

Quantum chemical calculations are employed to solve the Schrödinger equation for a given molecule, providing detailed information about its electronic structure and energy. These methods are fundamental to predicting molecular properties and reactivity.

Density Functional Theory (DFT) has become one of the most popular and effective methods for quantum chemical calculations on medium to large-sized molecules due to its favorable balance of accuracy and computational cost. nih.gov Instead of calculating the complex many-electron wavefunction, DFT determines the total electronic energy based on the spatially dependent electron density.

A widely used functional within the DFT framework is B3LYP , which is a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr (LYP) correlation functional. nih.gov This combination incorporates a degree of exact exchange energy from Hartree-Fock theory, which often improves accuracy.

The choice of a basis set is also critical for the accuracy of the calculation. A basis set is a set of mathematical functions used to build the molecular orbitals. Commonly used basis sets for organic molecules like 4,6-dichloro-1H-benzimidazole include:

6-31G(d,p): A split-valence basis set that is computationally efficient and provides a good starting point for geometry optimization. The (d,p) notation indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p) to allow for more flexibility in the orbital shapes. nih.gov

6-311G(d,p): This is a triple-split valence basis set, offering a more accurate description of the valence electrons than the 6-31G set by using more functions. nih.gov

6-31++G(d,p): This basis set further adds diffuse functions (the '++') to both heavy and hydrogen atoms. These functions are important for accurately describing systems with lone pairs, anions, or in calculations of properties like electron affinity where electrons are loosely bound. nih.gov

These DFT methods are applied to optimize the molecular geometry of this compound to its lowest energy state and to calculate various electronic properties. nih.gov

The Hartree-Fock (HF) method is a foundational ab initio quantum chemistry method that provides an approximate solution to the Schrödinger equation. mdpi.com It treats each electron as moving in the average field created by all other electrons, neglecting the instantaneous electron-electron correlation. While DFT methods generally provide more accurate results for many applications due to their inclusion of electron correlation, the HF method is still valuable. It serves as a starting point for more advanced, correlation-corrected methods and is useful for calculating fundamental electronic properties.

Electronic Structure Analysis and Molecular Orbitals

Once the quantum chemical calculations are performed, the resulting data is analyzed to understand the molecule's electronic characteristics, which are key determinants of its chemical behavior.

According to Frontier Molecular Orbital (FMO) theory, a molecule's reactivity is primarily governed by the interaction between its highest occupied molecular orbital (HOMO) and its lowest unoccupied molecular orbital (LUMO). researchgate.net

HOMO (Highest Occupied Molecular Orbital): This orbital acts as an electron donor. A higher HOMO energy level indicates a greater tendency to donate electrons to an appropriate acceptor molecule.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as an electron acceptor. A lower LUMO energy level suggests a greater ability to accept electrons.

The spatial distribution of the electron density in these orbitals is also critical. It reveals the specific atoms or regions of the molecule that are most likely to participate in electron donation (HOMO) or acceptance (LUMO) during a chemical reaction. For this compound, the HOMO is typically distributed over the electron-rich benzimidazole (B57391) ring system, while the LUMO distribution would indicate the most electrophilic sites.

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO energy gap (ΔE) . nih.gov This value is a crucial descriptor of a molecule's kinetic stability and chemical reactivity. researchgate.net

Large Energy Gap: A molecule with a large HOMO-LUMO gap is generally more stable and less reactive. It requires more energy to excite an electron from the HOMO to the LUMO. Such compounds are often referred to as "hard" molecules.

Small Energy Gap: A small energy gap indicates that the molecule is more easily polarizable and more reactive. researchgate.net It requires less energy to promote an electron, suggesting higher chemical reactivity and lower kinetic stability. These are often called "soft" molecules.

The calculation of the energy gap for this compound provides a quantitative measure of its stability and potential reactivity in various chemical environments.

While specific calculated values for this compound are not available in the referenced literature, the table below illustrates how such data would be presented. The values for related benzimidazole derivatives often show HOMO energies in the range of -6 to -7 eV, LUMO energies from -1 to -2 eV, and energy gaps between 4 and 5 eV when calculated with methods like B3LYP/6-311G(d,p).

| Computational Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| B3LYP/6-31G(d,p) | Data Not Available | Data Not Available | Data Not Available |

| B3LYP/6-311G(d,p) | Data Not Available | Data Not Available | Data Not Available |

| B3LYP/6-31++G(d,p) | Data Not Available | Data Not Available | Data Not Available |

Note: Specific computational data for this compound were not found in the surveyed literature. The table is for illustrative purposes only.

Mapping the electron density and charge distribution provides a visual representation of the electronic landscape of a molecule. A Molecular Electrostatic Potential (MEP) map is a particularly useful tool. nih.gov It illustrates the charge distribution by color-coding the electrostatic potential on the molecule's surface.

Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and are often associated with lone pairs on heteroatoms like nitrogen.

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-poor. These sites are prone to nucleophilic attack and are typically found around hydrogen atoms, particularly those bonded to electronegative atoms (e.g., N-H).

Green Regions: Represent areas of neutral or near-zero potential.

For this compound, an MEP map would likely show negative potential (red) around the nitrogen atoms of the imidazole (B134444) ring and positive potential (blue) around the N-H proton, highlighting the key sites for intermolecular interactions and chemical reactions. The chlorine atoms would also influence the charge distribution significantly due to their electronegativity.

Molecular Reactivity and Stability Descriptors

The reactivity and stability of a chemical compound can be effectively described through a series of quantum chemical descriptors derived from Density Functional Theory (DFT) calculations. These descriptors provide insights into the molecule's behavior in chemical reactions, its kinetic stability, and its electrophilic or nucleophilic nature.

Chemical Hardness and Softness

Chemical hardness (η) and its inverse, softness (σ), are fundamental concepts in understanding chemical reactivity. Hardness is a measure of the molecule's resistance to change in its electron distribution. A molecule with a large energy gap between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is considered hard, implying high stability and low reactivity. Conversely, a soft molecule has a small HOMO-LUMO gap, indicating higher reactivity.

Without specific computational studies on this compound, a data table for its chemical hardness and softness cannot be provided.

Electrophilicity Index and Electronegativity

Electronegativity (χ) quantifies the ability of a molecule to attract electrons, while the electrophilicity index (ω) measures its propensity to accept electrons. A high electrophilicity index suggests a molecule will behave as a strong electrophile. These parameters are crucial for predicting the nature of chemical bonding and the direction of charge transfer in reactions.

Specific values for the electrophilicity index and electronegativity of this compound are not available in the searched literature.

Chemical Potential

The chemical potential (μ) of a molecule, also known as the negative of its electronegativity, describes the tendency of electrons to escape from the system. It is a key indicator of the molecule's reactivity, with a higher chemical potential suggesting a greater tendency to donate electrons.

A data table for the chemical potential of this compound cannot be generated due to the lack of specific computational data.

Electrofugality and Nucleofugality

Electrofugality and nucleofugality are reactivity indices that describe the ability of a leaving group to depart with or without its bonding electron pair, respectively. These descriptors are particularly important in the study of substitution and elimination reactions.

Detailed research findings on the electrofugality and nucleofugality of this compound are not present in the available scientific articles.

Conformational Analysis and Molecular Geometry Optimization

Computational chemistry allows for the determination of the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This process also provides precise information on bond lengths, bond angles, and dihedral angles.

Optimization of Molecular Geometries and Bond Parameters

The optimization of molecular geometries is typically performed using methods like DFT. The resulting bond parameters are essential for understanding the molecule's structure and can be correlated with its spectroscopic properties and reactivity.

Due to the absence of specific computational studies, a data table detailing the optimized bond parameters for this compound cannot be provided.

Torsion Angle Analysis between Ring Systems

The general principle of torsion angle measurement involves calculating the angle between planes defined by specific atoms in the molecule. For benzimidazole derivatives with substituents, key dihedral angles include those between the benzimidazole moiety and any attached phenyl or other ring systems. For instance, in a study of 3-{1-[(2-hydroxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}phenol, the benzimidazole unit was found to form dihedral angles of 46.16 (7)° and 77.45 (8)° with the adjacent benzene (B151609) rings nih.gov. In another case, the thioamide group in (1H-benzimidazol-2-yl)(morpholin-4-yl)methanethione is inclined by 54.80 (14)° relative to the benzimidazole ring system nih.gov.

For this compound itself, the core benzimidazole system is expected to be nearly planar. However, computational geometry optimization would be required to determine the precise, energetically minimized torsion angles, especially in derivatives where other rings are attached.

Table 1: Illustrative Torsion Angles in Benzimidazole Derivatives

| Compound | Ring System 1 | Ring System 2 | Dihedral Angle (°) |

|---|---|---|---|

| 3-{1-[(2-hydroxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}phenol | Benzimidazole | Benzene Ring 1 | 46.16 (7) |

| 3-{1-[(2-hydroxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}phenol | Benzimidazole | Benzene Ring 2 | 77.45 (8) |

This table presents data from related benzimidazole compounds to illustrate typical torsion angle values.

Zero Point Energy (ZPE) Calculations

Zero-Point Energy (ZPE) is a concept from quantum mechanics that represents the lowest possible energy that a quantum mechanical system may possess. Even at absolute zero temperature (0 Kelvin), molecules are not completely at rest; they exhibit residual vibrational motion. The energy of this motion is the ZPE. In computational chemistry, ZPE corrections are essential for accurate calculations of thermochemical properties, such as reaction energies, activation barriers, and Gibbs free energies.

The ZPE is typically calculated from the vibrational frequencies of the molecule, which are obtained by solving the Schrödinger equation within the harmonic oscillator approximation. The total ZPE is the sum of the energies of all fundamental vibrational modes.

ZPE = (1/2) * Σ hνᵢ

where h is Planck's constant and νᵢ is the frequency of the i-th vibrational mode.

While a specific ZPE value for this compound is not available in the cited literature, its calculation would follow standard computational protocols using Density Functional Theory (DFT) or other ab initio methods. The ZPE value is crucial for correcting the total electronic energy to obtain a more accurate representation of the molecule's ground-state energy researchgate.net. For example, analytical models have been developed to predict ZPEs from single-point quantum chemistry calculations without the need for a full, computationally expensive Hessian calculation chemrxiv.org.

Table 2: Key Concepts in ZPE Calculations

| Concept | Description | Relevance |

|---|---|---|

| Harmonic Oscillator Approximation | A model that treats molecular vibrations as simple harmonic motions. | It is the standard method for calculating vibrational frequencies needed for ZPE. |

| Vibrational Frequencies (ν) | The frequencies at which the bonds within a molecule vibrate. | ZPE is directly calculated from the sum of these frequencies. |

| Total Electronic Energy | The energy of the molecule with nuclei held fixed. | ZPE is added to this value as a correction to account for vibrational motion. |

| Thermochemical Accuracy | The accuracy of calculated reaction energies and stabilities. | ZPE correction is critical for achieving high accuracy in thermochemical predictions. |

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information on the dynamic evolution and conformational flexibility of a molecule. This is particularly useful for understanding how a molecule like this compound might behave in a biological system, such as its interaction with a protein target.

In a typical MD simulation, the system (e.g., a benzimidazole derivative complexed with a protein) is simulated for a set period, often on the nanosecond to microsecond scale. Analysis of the resulting trajectory can reveal key information, such as the stability of the protein-ligand complex, the specific intermolecular interactions (like hydrogen bonds), and the conformational changes the molecule undergoes.

For example, MD simulations were used to validate the design of novel 5,6-dichlorobenzimidazole derivatives as anticancer agents by showing stable interactions within the target protein's binding pocket nih.gov. Similarly, MD simulations of other benzimidazole derivatives have been used to analyze protein-ligand complex stability, with lower Root Mean Square Deviation (RMSD) values indicating greater stability over the simulation time nih.gov. These studies demonstrate the power of MD in confirming binding modes and assessing the dynamic stability of ligand-receptor interactions nih.govnih.gov.

Topological Analysis of Intermolecular Interactions

Topological analysis methods provide a framework for characterizing chemical bonds and non-covalent interactions based on the topology of the electron density. These methods are invaluable for understanding how molecules interact with each other in the solid state and in biological systems.

The Quantum Theory of Atoms in Molecules (QTAIM), also known as Bader's theory, analyzes the topology of the electron density (ρ(r)) to partition a molecule into atomic basins. Critical points in the electron density, where the gradient is zero, are located and classified to describe the nature of chemical interactions. Bond Critical Points (BCPs) found between two atoms indicate the presence of a bonding interaction. The properties at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), provide quantitative information about the strength and nature of the bond (covalent vs. non-covalent). QTAIM can be used to identify and characterize intramolecular hydrogen bonds and other weak interactions that stabilize molecular conformations nih.gov.

Hirshfeld surface analysis is a powerful graphical tool for visualizing and quantifying intermolecular interactions in crystal structures. The Hirshfeld surface is constructed around a molecule in a crystal, and it is defined as the region where the contribution to the electron density from that molecule is greater than the contribution from all other molecules in the crystal.

Table 3: Common Intermolecular Contacts Identified by Hirshfeld Surface Analysis for Benzimidazole Derivatives

| Contact Type | Typical Contribution (%) | Description |

|---|---|---|

| H···H | 40 - 75% | Represents van der Waals interactions between hydrogen atoms. Often the largest contributor. nih.govresearchgate.net |

| C···H/H···C | 12 - 28% | Indicates interactions between carbon and hydrogen atoms, including C-H···π interactions. nih.govresearchgate.net |

| O···H/H···O | 7 - 13% | Corresponds to hydrogen bonding involving oxygen atoms. nih.govresearchgate.net |

| N···H/H···N | ~6% | Corresponds to hydrogen bonding involving nitrogen atoms. nih.gov |

This table is a generalized representation based on data from various benzimidazole compounds to illustrate the utility of the technique.

Structure-Reactivity Relationship Correlations from Computational Data

Computational data can be used to establish quantitative structure-reactivity relationships (QSRR). By calculating various molecular descriptors, it is possible to predict the chemical reactivity and stability of a molecule. Density Functional Theory (DFT) is a common method for obtaining these descriptors.

Key reactivity descriptors include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy relates to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).

HOMO-LUMO Gap: The energy gap (Eg) between the HOMO and LUMO is an indicator of chemical stability. A larger gap implies higher stability and lower chemical reactivity nih.gov.

Global Reactivity Descriptors: Parameters such as chemical hardness (η), softness (S), and the global electrophilicity index (ω) can be calculated from HOMO and LUMO energies to provide a quantitative measure of a molecule's reactivity. Molecules with lower hardness and higher electrophilicity are generally more reactive nih.gov.

For example, in a study of nitrobenzofurazan-sulfide derivatives, the distribution of HOMO and LUMO orbitals revealed the presence of intramolecular charge transfer (ICT), which is key to their optical properties nih.gov. DFT calculations on 4,6-dichloro-5-nitrobenzofuroxan, a related compound, showed that the chlorine atoms and the furoxan ring strongly influence the electronic properties and reactivity towards nucleophiles nih.govnih.gov. Similar computational analyses of this compound would elucidate its electronic structure and predict its reactivity in chemical transformations.

Chemical Reactivity and Reaction Mechanisms of 4,6 Dichloro 1h Benzimidazole

Investigation of Nucleophilic Substitution on the Imidazole (B134444) Moiety and Benzene (B151609) Ring

Nucleophilic substitution reactions on the 4,6-dichloro-1H-benzimidazole scaffold primarily occur on the imidazole moiety, specifically at the nitrogen atoms. The benzene ring, being electron-rich, is generally resistant to nucleophilic attack unless activated by strongly electron-withdrawing groups.

The nitrogen atoms of the imidazole ring possess lone pairs of electrons, making them nucleophilic and susceptible to reactions with electrophiles. N-alkylation and N-arylation are common nucleophilic substitution reactions for benzimidazoles. acs.orgbeilstein-journals.orgresearchgate.net The reaction of this compound with various alkyl or aryl halides in the presence of a base leads to the formation of N-substituted derivatives. nih.gov The biological activity of benzimidazole (B57391) derivatives can be significantly influenced by the nature of the substituent at the N-1 position. nih.gov

For instance, the synthesis of N-alkylated 2-(substituted phenyl)-1H-benzimidazole derivatives has been explored for their potential as antiproliferative, antifungal, and antibacterial agents. acs.org While specific examples with the 4,6-dichloro substitution pattern are not extensively detailed, the general principles of N-alkylation are applicable. The reaction typically proceeds via an SN2 mechanism, where the imidazole nitrogen acts as the nucleophile.

Table 1: Examples of Nucleophilic Substitution Reactions on Benzimidazoles

| Reaction Type | Reagents and Conditions | Product Type |

| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃), Solvent (e.g., DMF) | N-Alkyl-4,6-dichloro-1H-benzimidazole |

| N-Arylation | Aryl halide, Catalyst (e.g., CuI), Base, Solvent | N-Aryl-4,6-dichloro-1H-benzimidazole |

| N-Allylation | Allylic alcohol/acetate, Toluene (reflux) | N-Allyl-4,6-dichloro-1H-benzimidazole beilstein-journals.org |

Nucleophilic aromatic substitution (SNAr) on the benzene ring of this compound is less common due to the electron-donating nature of the imidazole ring. For SNAr to occur, the aromatic ring typically needs to be activated by potent electron-withdrawing groups, and the reaction conditions are often harsh. There is limited specific literature detailing successful SNAr reactions on the benzene portion of this particular molecule. However, intramolecular SNAr reactions have been observed in other benzimidazole derivatives under specific conditions. nih.gov

Exploration of Electrophilic Substitution on the Benzene Ring and Nitrogen Atoms

Electrophilic aromatic substitution (EAS) is a key reaction for functionalizing the benzene ring of benzimidazoles. The regioselectivity of these reactions is governed by the directing effects of the existing substituents: the imidazole ring and the two chlorine atoms. The imidazole ring is an activating group and directs incoming electrophiles to the ortho and para positions relative to the fusion points. However, in this compound, the available positions on the benzene ring are C-5 and C-7.

The chlorine atoms are deactivating groups but are ortho-, para-directing. youtube.com The interplay of these directing effects determines the final position of substitution. Computational methods can be employed to predict the most likely sites for electrophilic attack by calculating the relative energies of the intermediates formed upon protonation of the aromatic carbons. nih.gov

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen atom (e.g., Br, Cl) onto the benzene ring. Theoretical studies on the halogenation of benzimidazole derivatives can help in understanding the reaction pathways. nih.gov

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, although these reactions can be challenging with deactivated rings.

Radical Reactions and Their Pathways (e.g., Thermal and Photochemical Methods)

The involvement of this compound in radical reactions is a less explored area of its chemistry. However, recent advancements in photoredox catalysis have opened up new avenues for radical transformations of heterocyclic compounds.

One notable example is the visible-light-promoted radical cyclization of unactivated alkenes in benzimidazoles. nih.gov In this type of reaction, a radical is generated on a side chain attached to the benzimidazole nitrogen. This radical can then undergo an intramolecular cyclization to form a new ring system. While this specific study did not use this compound, the methodology could potentially be applied to it. The reaction is typically initiated by a photocatalyst that, upon irradiation with visible light, can induce a single-electron transfer (SET) process to generate the key radical intermediate. nih.gov

The general pathway for such a photochemical radical reaction would involve:

Initiation: Excitation of a photocatalyst by visible light.

Radical Generation: Single-electron transfer from the excited photocatalyst to a suitable precursor to generate a radical.

Propagation: Intramolecular cyclization of the radical onto the benzimidazole scaffold or an appended group.

Termination: Combination or disproportionation of radicals to form the final product.

Thermal methods for generating radicals, such as the use of radical initiators like AIBN, could also be explored for initiating reactions involving the this compound core.

Catalytic Transformations Involving the this compound Scaffold

The presence of two chloro substituents on the benzene ring makes this compound an excellent substrate for various catalytic cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions are particularly prominent in this context. nih.govresearchgate.net Reactions such as the Suzuki-Miyaura (using boronic acids), Heck (using alkenes), Sonogashira (using terminal alkynes), and Buchwald-Hartwig (using amines) couplings can be employed to functionalize the 4- and 6-positions of the benzimidazole ring.

The regioselectivity of these cross-coupling reactions can sometimes be controlled by the choice of catalyst, ligands, and reaction conditions. nih.govnsf.gov For dihalogenated heteroarenes, the relative reactivity of the halogen atoms can differ, allowing for selective mono-functionalization. Generally, the chlorine atom at the 4-position might exhibit different reactivity compared to the one at the 6-position due to electronic and steric effects.

Table 2: Potential Catalytic Cross-Coupling Reactions of this compound

| Reaction Name | Coupling Partner | Catalyst/Ligand System | Product |

| Suzuki-Miyaura | Aryl/vinyl boronic acid | Pd(OAc)₂ / PPh₃ | 4-Aryl/vinyl-6-chloro-1H-benzimidazole |

| Heck | Alkene | Pd(OAc)₂ / PPh₃ | 4-Alkenyl-6-chloro-1H-benzimidazole |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI | 4-Alkynyl-6-chloro-1H-benzimidazole |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃ / BINAP | 4-Amino-6-chloro-1H-benzimidazole |

Copper-catalyzed reactions, such as the Ullmann condensation, are also valuable for forming C-N and C-O bonds at the chlorinated positions. rsc.org

Mechanistic Elucidation of Synthetic Pathways and Post-Synthetic Transformations

The synthesis of the this compound scaffold itself can be achieved through several established methods for benzimidazole formation. A common route involves the condensation of a substituted o-phenylenediamine (B120857), in this case, 3,5-dichloro-1,2-phenylenediamine, with a one-carbon synthon like formic acid or an aldehyde, followed by oxidation. rsc.orgresearchgate.netijrar.org

The mechanism of this condensation typically involves the following steps:

Nucleophilic attack of one of the amino groups of the o-phenylenediamine onto the carbonyl carbon of the aldehyde or carboxylic acid derivative.

Formation of a tetrahedral intermediate.

Dehydration to form a Schiff base (imine).

Intramolecular cyclization through the attack of the second amino group onto the imine carbon.

Aromatization, often through oxidation or elimination, to yield the benzimidazole ring system.

Mechanistic studies of post-synthetic transformations, such as the catalytic reactions mentioned in the previous section, are crucial for optimizing reaction conditions and understanding selectivity. For instance, the mechanism of palladium-catalyzed cross-coupling reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. nih.gov

In the case of copper-catalyzed N-arylation reactions for the synthesis of N-arylbenzimidazoles, mechanistic studies have investigated the role of ligands and the nature of the copper intermediates involved in the catalytic cycle. rsc.org Understanding these mechanisms allows for the rational design of more efficient and selective synthetic routes to functionalized this compound derivatives.

Future Research Directions and Advanced Methodologies for 4,6 Dichloro 1h Benzimidazole

Development of Novel and Sustainable Synthetic Routes (e.g., Green Chemistry Principles)

The synthesis of benzimidazole (B57391) derivatives has traditionally involved methods that are often not environmentally benign. chemmethod.comsemanticscholar.org Future research will increasingly focus on the development of novel and sustainable synthetic routes for 4,6-dichloro-1H-benzimidazole, guided by the principles of green chemistry. chemmethod.comsemanticscholar.org These principles advocate for the reduction or elimination of hazardous substances in the design, manufacture, and application of chemical products. chemmethod.comsemanticscholar.orgchemmethod.com

Key areas of exploration will include:

Microwave-Assisted Synthesis: This technique has been shown to dramatically reduce reaction times, from hours to minutes or seconds, and increase product yields for benzimidazole derivatives. nih.govnih.govrsc.org Further research can optimize microwave-assisted protocols for the synthesis of this compound, potentially leading to more efficient and scalable production methods. nih.govnih.govrsc.org